N-(2-Aminoethyl)propionamide hydrochloride
CAS No.: 1384127-68-7
Cat. No.: VC4319270
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1384127-68-7 |
---|---|
Molecular Formula | C5H13ClN2O |
Molecular Weight | 152.62 |
IUPAC Name | N-(2-aminoethyl)propanamide;hydrochloride |
Standard InChI | InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H |
Standard InChI Key | CUMVVCKRKBPCTI-UHFFFAOYSA-N |
SMILES | CCC(=O)NCCN.Cl |
Introduction
Property | Value |
---|---|
Molecular Formula | C₅H₁₂ClN₂O |
Molecular Weight | 151.06 g/mol (exact mass) |
Partition Coefficient (LogP) | -0.82 (estimated) |
Polar Surface Area | 75.8 Ų (calculated) |
Solubility | Highly soluble in water |
The hydrochloride salt form enhances aqueous solubility, a critical feature for biological applications . The primary amine and secondary amide groups contribute to hydrogen-bonding capacity, influencing its reactivity and interaction with biological targets .
Synthetic Methodologies
Boc-Protected Intermediate Synthesis
A common approach to synthesizing N-(2-aminoethyl)propionamide derivatives involves tert-butoxycarbonyl (Boc) protection of the amine groups to prevent unwanted side reactions. Adapted from the synthesis of 2-amino-N-(2-aminoethyl)-3-phenylpropionamide , the protocol involves:
-
Protection of Ethylenediamine:
Ethylenediamine is treated with Boc anhydride in a 1,4-dioxane/water mixture under basic conditions to yield N,N'-di-Boc-ethylenediamine. -
Coupling with Propionic Acid Derivative:
Boc-protected ethylenediamine is coupled with propionyl chloride or activated propionic acid (e.g., using HOBt/DCC) in dichloromethane (DCM) to form N-Boc-N'-(propionyl)ethylenediamine. -
Deprotection and Hydrochloride Formation:
The Boc groups are removed via acidolysis (e.g., trifluoroacetic acid), followed by neutralization and treatment with hydrochloric acid to precipitate the hydrochloride salt .
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, D₂O):
δ 3.35 (t, 2H, -CH₂NH₂⁺), 3.15 (q, 2H, -CH₂CO-), 2.40 (t, 2H, -CH₂CH₂CO-), 1.95 (m, 2H, -CH₂CH₂CO-). Exchangeable protons (NH₂⁺) are confirmed via D₂O exchange experiments . -
Mass Spectrometry (ESI+):
Observed [M+H]⁺ at m/z 115.1 (corresponding to the free base, C₅H₁₁N₂O⁺), with a chloride adduct at m/z 151.1 .
Pharmacological and Biological Applications
Peptide Mimetics and Drug Intermediates
The compound’s primary amine and amide groups make it a valuable building block for peptide synthesis. For example, similar structures have been incorporated into radiopharmaceuticals for tumor imaging . Its small size and solubility facilitate blood-brain barrier penetration, a desirable trait for central nervous system (CNS) drug candidates .
G Protein-Coupled Receptor (GPCR) Agonists
Structural analogs of N-(2-aminoethyl)propionamide have shown promise as GPCR agonists. For instance, 2-AMPP—a GPR88 agonist with a related amide-amine scaffold—demonstrates dose-dependent reductions in alcohol self-administration in preclinical models . While direct evidence for the target compound is lacking, its structural similarity suggests potential utility in neurotransmitter modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume